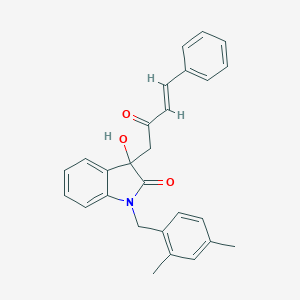
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide, also known as F13640, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as furamides, which have been found to exhibit a range of biological activities including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide is not fully understood, but it is thought to act on the central nervous system and modulate the activity of certain neurotransmitters including dopamine and serotonin. It may also interact with ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as improve cognitive function and mood. In addition, 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide. One area of interest is the development of more potent and selective analogs of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide that could be used for therapeutic purposes. Another area of interest is the investigation of the role of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide and its potential therapeutic applications.
Métodos De Síntesis
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained through a series of purification steps including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been studied for its potential therapeutic applications in a number of areas including pain management, inflammation, and neurological disorders. It has been found to exhibit potent analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. In addition, 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Propiedades
Nombre del producto |
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide |
|---|---|
Fórmula molecular |
C19H14ClNO4 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO4/c20-13-3-1-12(2-4-13)15-7-8-17(25-15)19(22)21-14-5-6-16-18(11-14)24-10-9-23-16/h1-8,11H,9-10H2,(H,21,22) |
Clave InChI |
IMWJGOCDBDRQTA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252919.png)
![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252920.png)
![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252923.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)